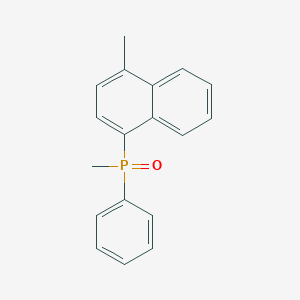
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane is a complex organophosphorus compound It consists of a naphthalene ring substituted with a methyl group at the 4-position, a phenyl group, and an oxo group attached to a phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane typically involves the reaction of 4-methylnaphthalene with phenylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. The final product is typically purified using techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its phosphine oxide group can act as a nucleophile, participating in various chemical reactions that modulate biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine oxide: Similar in structure but lacks the naphthalene ring.
Methylphenylphosphine oxide: Similar but without the naphthalene substitution.
Diphenylphosphine oxide: Contains two phenyl groups instead of a naphthalene ring.
Uniqueness
Methyl(4-methylnaphthalen-1-yl)oxo(phenyl)-lambda~5~-phosphane is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties
Propriétés
Numéro CAS |
103130-17-2 |
|---|---|
Formule moléculaire |
C18H17OP |
Poids moléculaire |
280.3 g/mol |
Nom IUPAC |
1-methyl-4-[methyl(phenyl)phosphoryl]naphthalene |
InChI |
InChI=1S/C18H17OP/c1-14-12-13-18(17-11-7-6-10-16(14)17)20(2,19)15-8-4-3-5-9-15/h3-13H,1-2H3 |
Clé InChI |
BOONCSJQADLPFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)P(=O)(C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)

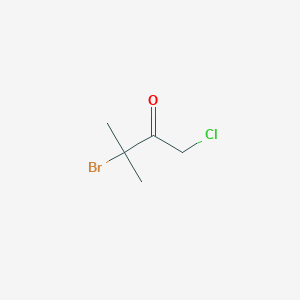
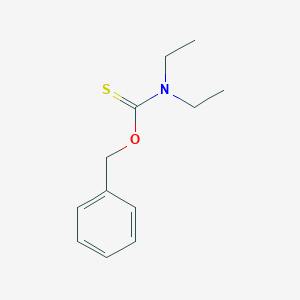
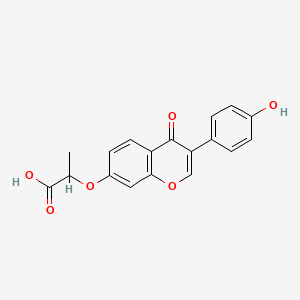
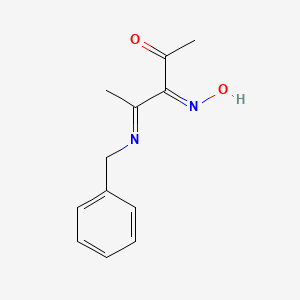
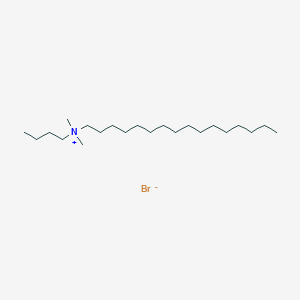
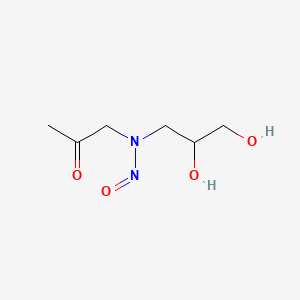

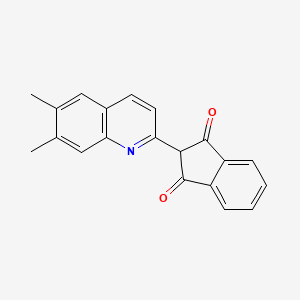
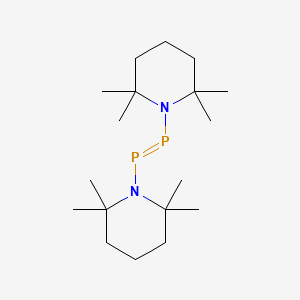
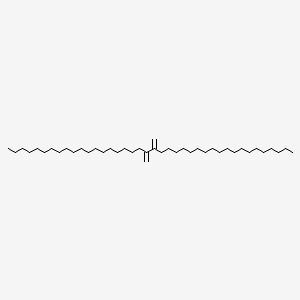
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
